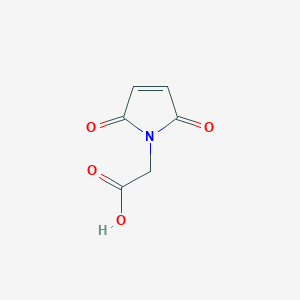

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

Vue d'ensemble

Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, also known as 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-acetic acid (DHPAA), is an organic compound derived from the pyrrole family. It is an important intermediate in the synthesis of various organic compounds and is used in a wide range of applications. DHPAA is a versatile molecule that can be used as a starting material for the synthesis of various other compounds, such as heterocycles, polymersization catalysts, and pharmaceuticals. Furthermore, DHPAA has been studied for its potential use in a variety of biochemical and physiological applications.

Applications De Recherche Scientifique

Pyrolysis of Polysaccharides

Research by Ponder and Richards (2010) on the pyrolysis of polysaccharides highlights the chemical mechanisms involved in the formation of small carbon chain compounds, such as acetic acid, through thermal decomposition. Although 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid itself is not mentioned, understanding the pyrolytic behavior of polysaccharides and the resultant chemical compounds provides insight into potential applications in bioenergy and biomaterials production Ponder & Richards, 2010.

Organic Acid Vapors and Corrosion

The review on the effect of organic acid vapors, such as acetic acid, on the corrosion of copper by Bastidas and La Iglesia (2007) indicates the relevance of studying organic compounds in understanding their impact on material degradation. This research could suggest applications of this compound in corrosion inhibition or as a factor in materials science, particularly in the preservation of metals Bastidas & La Iglesia, 2007.

Biotechnological Applications of Volatile Fatty Acids

The microbial production of volatile fatty acids (VFAs), including acetic acid, highlights the biotechnological significance of these compounds in producing commercially important chemicals. This area of research, as reviewed by Bhatia and Yang (2017), suggests potential biotechnological applications for related compounds, including this compound, in the synthesis of biodegradable polymers, green chemistry, and as precursors for various chemicals Bhatia & Yang, 2017.

Mécanisme D'action

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

, also known as 2-Maleimido acetic acid , is an organic compound with a variety of applications in biochemical research . Here is a comprehensive analysis of its mechanism of action:

Target of Action

The primary target of 2-Maleimido acetic acid is the thiol group present in biomolecules . The maleimide group in the compound reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .

Mode of Action

The compound contains a maleimide group and a terminal carboxylic acid . The maleimide group reacts with the thiol group in a biomolecule to form a covalent bond . This reaction enables the connection of the biomolecule with a thiol, which can be useful in various biochemical applications .

Pharmacokinetics

It is known that the compound is a solid, usually in the form of white crystals . It is slightly soluble in water but can dissolve in organic solvents .

Result of Action

The primary result of the action of 2-Maleimido acetic acid is the formation of a covalent bond with a thiol group in a biomolecule . This can enable the connection of the biomolecule with a thiol, which can be useful in various biochemical applications .

Action Environment

The compound should be stored under inert gas (nitrogen or argon) at 2-8°C . It should be kept in a dry, cool place, away from sources of ignition and oxidizing agents . During use and storage, good ventilation should be ensured . Contact with skin and eyes should be avoided to prevent irritation .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKPNGVKZQBPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313040 | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25021-08-3 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25021-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25021-08-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of synthesizing organotin(IV) complexes with 2-Maleimido acetic acid?

A: The research highlights the synthesis of new diorganotin(IV) complexes using 2-Maleimido acetic acid as a ligand with oxygen as a donor atom []. This is significant because organotin(IV) complexes have shown potential biological activity, particularly against fungi, parasites, and tumor cells. By complexing tin with specific ligands, researchers aim to modify and potentially enhance these activities.

Q2: How was the structure of these new organotin(IV) complexes confirmed?

A2: Researchers utilized a combination of spectroscopic techniques to elucidate the structure of the synthesized complexes. These techniques included:

- FT-IR Spectroscopy: This provided insights into the functional groups present and their bonding arrangements within the complexes [, ].

- Sn Mössbauer Spectroscopy: This technique provided information about the coordination environment and oxidation state of the tin atom within the complexes [].

- Multinuclear NMR Spectroscopy (1H, 13C, and 119Sn): This offered detailed information about the structure and bonding in both solution and solid states, further supporting the proposed trans-octahedral geometry of the complexes [].

- Mass Spectrometry and Elemental Analysis: These techniques provided additional confirmation of the molecular weight and elemental composition of the synthesized complexes [].

Q3: What are the potential applications of these new organotin(IV) complexes?

A3: The synthesized complexes demonstrated in vitro activity against:

- Human pathogenic fungi: This suggests potential applications as antifungal agents [].

- Pakistani Leishmanial strains: This indicates potential as antiparasitic drugs for diseases like Leishmaniasis [].

- Seven human tumor cell lines: This finding highlights the potential of these complexes in developing new anticancer therapies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)